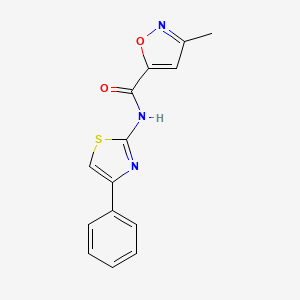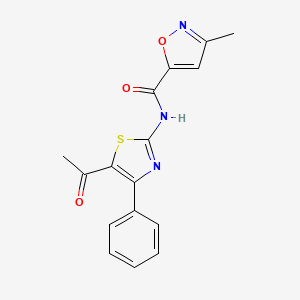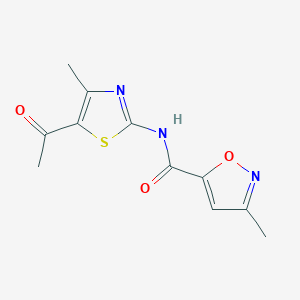
3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide, also known as 3-Methyl-N-phenyl-thiazol-2-yl-oxazole-5-carboxamide (3-MPTOC), is a novel synthetic compound with a wide range of scientific research applications. It has been studied in various fields including biochemistry, physiology, and pharmacology, and has been found to have potential therapeutic applications. 3-MPTOC has been shown to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various drugs and compounds.
Applications De Recherche Scientifique
3-MPTOC has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases and conditions, including cancer, diabetes, and neurological disorders. It has also been used as a model compound to study the mechanisms of action of various drugs and compounds. In addition, 3-MPTOC has been used to study the biochemical and physiological effects of various compounds and drugs, and to investigate the potential toxicity of certain compounds.
Mécanisme D'action
Target of Action
The compound 3-methyl-N-(4-phenylthiazol-2-yl)isoxazole-5-carboxamide, also known as 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Thiazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.
Result of Action
Thiazole derivatives are known to have diverse biological activities , suggesting that the compound may have a range of molecular and cellular effects.
Action Environment
The solubility properties of thiazole suggest that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-MPTOC in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, 3-MPTOC has been found to have a variety of biochemical and physiological effects, making it useful for studying the mechanisms of action of various drugs and compounds. However, there are also some limitations associated with the use of 3-MPTOC in laboratory experiments. It is not always possible to accurately predict the effects of 3-MPTOC in a given system, and its effects can vary depending on the concentration and other conditions. Furthermore, 3-MPTOC is not always available in large quantities, making it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-MPTOC in scientific research. For example, further research is needed to better understand the mechanism of action of 3-MPTOC and to determine its potential therapeutic applications. In addition, further research is needed to investigate the biochemical and physiological effects of 3-MPTOC and to determine its potential toxicity. Finally, further research is needed to investigate the potential use of 3-MPTOC in the development of new drugs and compounds, as well as in the development of new laboratory experiments.
Méthodes De Synthèse
The synthesis method of 3-MPTOC is relatively simple. It involves the reaction of 4-phenyl-1,3-thiazol-2-yl-oxazole-5-carboxamide with 3-methyl-N-phenyl-thiazol-2-yl-oxazole-5-carboxamide in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the reaction temperature is usually around 80 °C. The reaction is usually complete within a few hours, and the product can be isolated by precipitation with aqueous sodium chloride.
Propriétés
IUPAC Name |
3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-7-12(19-17-9)13(18)16-14-15-11(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEKEEJPIDGJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498401.png)
![N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498418.png)
![N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498424.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498426.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6498444.png)

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498460.png)
![3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498476.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)
